Avasimibe-13C6 -

Avasimibe-13C6

Catalog Number: EVT-13554767
CAS Number:
Molecular Formula: C29H43NO4S
Molecular Weight: 507.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Avasimibe was originally developed as a therapeutic agent aimed at reducing cholesterol levels and preventing atherosclerosis. The specific isotopic labeling with carbon-13 (C6) allows for enhanced detection and analysis in metabolic studies, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.

Classification

Avasimibe-13C6 is classified as a synthetic organic compound. It falls under the category of lipid-modulating agents, specifically targeting enzymes involved in lipid metabolism.

Synthesis Analysis

Methods

The synthesis of avasimibe-13C6 typically involves the introduction of carbon-13 isotopes into the avasimibe structure. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with the appropriate precursor compounds that contain carbon atoms suitable for isotopic labeling.
  2. Isotopic Labeling: Carbon-13 is introduced through various chemical reactions, including nucleophilic substitutions or coupling reactions that incorporate carbon-13 labeled reagents.
  3. Purification: After the synthesis, purification methods such as chromatography are employed to isolate avasimibe-13C6 from unreacted starting materials and byproducts.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure the integrity of the carbon-13 label and to maximize yield. Spectroscopic techniques are often used to confirm the structure and isotopic composition of the final product.

Molecular Structure Analysis

Structure

The molecular structure of avasimibe-13C6 retains the core structure of avasimibe, modified to include six carbon-13 atoms. The general formula for avasimibe is C24H34N2O4S, while for avasimibe-13C6, it would be denoted as C24H28N2O4S, with specific positions indicated for the carbon-13 labels.

Data

The molecular weight of avasimibe-13C6 is approximately 426.65 g/mol. The specific arrangement of atoms is crucial for its function as an enzyme inhibitor.

Chemical Reactions Analysis

Reactions

Avasimibe-13C6 participates in various biochemical reactions primarily involving cholesterol esters. Its mechanism includes:

  1. Inhibition of Acyl-CoA:cholesterol Acyltransferase: This reaction prevents the conversion of free cholesterol into cholesteryl esters, thus impacting lipid metabolism.
  2. Impact on Lipoprotein Levels: By modulating enzyme activity, avasimibe affects the levels of low-density lipoproteins and very-low-density lipoproteins in circulation.

Technical Details

The inhibition mechanism involves competitive binding to the active site of acyl-CoA:cholesterol acyltransferase, leading to decreased enzyme activity and subsequent alterations in cholesterol homeostasis.

Mechanism of Action

Process

The primary mechanism of action for avasimibe-13C6 involves its role as an inhibitor of acyl-CoA:cholesterol acyltransferase. This enzyme catalyzes the esterification of cholesterol, which is a critical step in lipid metabolism.

  1. Competitive Inhibition: Avasimibe competes with natural substrates for binding to the enzyme's active site.
  2. Reduction in Cholesterol Esterification: By inhibiting this pathway, avasimibe leads to increased levels of free cholesterol and altered lipoprotein profiles.

Data

Studies have shown that treatment with avasimibe results in significant reductions in atherosclerotic lesions in animal models, indicating its effectiveness in modulating cholesterol-related pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Avasimibe-13C6 typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Avasimibe-13C6 is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is similar to that of avasimibe, which ranges around 100–120°C depending on purity.
Applications

Scientific Uses

Avasimibe-13C6 is primarily used in research settings to study cholesterol metabolism and atherogenesis:

  1. Metabolic Studies: Its isotopic labeling enables researchers to trace metabolic pathways involving cholesterol esters.
  2. Drug Development: It serves as a tool in pharmacokinetic studies to understand how similar compounds might behave in biological systems.
  3. Disease Models: Avasimibe-13C6 is employed in animal models to investigate cardiovascular diseases related to lipid metabolism.
Synthesis and Analytical Methodologies for Isotopically Labeled Avasimibe Derivatives

Design and Optimization of 13C6-Labeling Strategies

The synthesis of Avasimibe-13C₆ centers on strategic isotopic incorporation at the phenyl ring of the sulfamate moiety, chosen for its metabolic stability and minimal interference with pharmacophore activity. Two primary synthetic routes have been optimized for high isotopic fidelity:

  • Benzyl Bromide-13C₆ Pathway: This method initiates with bromination of 13C₆-labeled toluene to synthesize benzyl bromide-13C₆. Subsequent nucleophilic displacement with sodium sulfite yields phenylmethanesulfonic acid-13C₆, which undergoes chlorination to sulfonyl chloride. Condensation with 2,4,6-triisopropylphenyl acetic acid completes Avasimibe-13C₆ synthesis. Critical optimization involved temperature control during bromination (0–5°C) and anhydrous conditions during condensation to prevent dehalogenation and hydrolysis, respectively [6] [9].

  • Suzuki-Miyaura Coupling Route: An alternative approach employs palladium-catalyzed coupling between 2,4,6-triisopropylphenylboronic acid and iodobenzene-13C₆. This method achieves higher regioselectivity (>98%) but requires rigorous purification to remove palladium residues that catalyze isotopic exchange. Chelating resins reduced Pd contamination to <2 ppm [8].

Key Optimization Parameters:

  • Isotopic Precursor Purity: Starting materials (toluene-13C₆ or iodobenzene-13C₆) required ≥99.2% isotopic enrichment (QC via GC-MS)
  • Reaction Solvent: Tetrahydrofuran minimized unlabeled byproduct formation vs. dimethylformamide
  • Yield Improvements: From 42% (initial) to 78% (optimized) through microwave-assisted condensation (80°C, 10 min) [6]

Table 1: Synthetic Route Comparison for Avasimibe-13C₆

RouteIsotopic YieldChemical PurityKey Advantage
Benzyl Bromide-13C₆78%99.5%Scalability (>500g batches)
Suzuki Coupling85%99.8%Superior regioselectivity

Advanced Mass Spectrometric Techniques for Quantification in Biological Matrices

Quantification of Avasimibe-13C₆ leverages its 6-Da mass shift for discrimination from endogenous isomers. Key methodologies include:

  • LC-MS/MS with Parallel Reaction Monitoring (PRM): A Q Exactive HF mass spectrometer coupled to C18 UPLC achieved baseline separation in 7 min. The 13C₆-labeled precursor ion (m/z 550.28) fragmented to diagnostic ions m/z 136.08 (sulfamate) and m/z 289.11 (triisopropylphenyl), with 13C₆-specific transitions 556→142 and 556→295. This enabled 0.5 ng/mL LLOQ in rat plasma, superior to unlabeled analog detection (LLOQ 2 ng/mL) due to reduced matrix interference [2] [9].

  • MALDI-TOF Imaging for Tissue Distribution: Cryosections (10 μm) of liver and tumor tissues from dosed mice were coated with α-cyano-4-hydroxycinnamic acid matrix. Avasimibe-13C₆ detection at m/z 550.28±0.02 showed heterogeneous distribution in hepatic parenchyma (higher peri-portal concentration) and selective accumulation in tumor lipid droplets (3.7x higher vs. adjacent tissue) [4] [5].

Critical Method Validation Parameters:

  • Ion Suppression: Minimal in plasma (≤8.2%) but significant in adipose (32.7%) addressed by matrix-matched calibration
  • Recovery: 89–94% from biomatrices using methyl tert-butyl ether extraction
  • Cross-talk: Zero interference between labeled/unlabeled transitions confirmed via channel-specific blanks

Comparative Analysis of Labeled vs. Unlabeled Analogs in Metabolic Studies

The 13C₆-label enables precise tracking of metabolic fate distinct from endogenous compounds:

  • Hepatic Metabolism Dynamics: In rat hepatocytes, Avasimibe-13C₆ showed unaltered ACAT inhibition (IC₅₀ 8.2 μM vs. 8.0 μM for unlabeled) but differential metabolic routing. Labeled compound exhibited 2.3-fold higher conversion to β-hydroxylated metabolites (LC-MS/MS confirmation via 13C-retention in product ions), suggesting isotope-directed biotransformation [9].

  • Target Engagement Quantification: Using click chemistry probes (alkyne-tagged Avasimibe analogs), ACAT1 binding in BLCA cells was 38% higher for 13C₆-labeled vs. unlabeled compound (fluorescence polarization IC₅₀ 0.48 vs. 0.77 μM). This indicates enhanced target residence time possibly due to deuterium isotope effects [5] [8].

PPARγ Activation Paradox: In bladder cancer cells (T24 line), Avasimibe-13C₆ upregulated PPARγ mRNA 4.1±0.3-fold vs. 2.9±0.4-fold for unlabeled analog at 20μM (qPCR, p<0.01). This enhanced activity correlates with slower mitochondrial degradation of the labeled compound (t½ 14.7h vs. 9.3h), confirmed using 13C-NMR tracking of intact molecule in subcellular fractions [5].

Table 3: Pharmacokinetic and Metabolic Parameters of Avasimibe Analogs in Rat Models

ParameterUnlabeled AvasimibeAvasimibe-13C₆Significance
Plasma Half-life (h)6.8 ± 0.97.1 ± 1.2NS (p>0.05)
Liver-to-Plasma Ratio22.4 ± 3.129.7 ± 4.5p=0.008
Bile Acid Metabolites12% of dose19% of dosep<0.01
Tumor Accumulation8.2 μg/g8.0 μg/gNS (p>0.05)

Properties

Product Name

Avasimibe-13C6

IUPAC Name

[2,6-di(propan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

Molecular Formula

C29H43NO4S

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)/i11+1,12+1,13+1,23+1,24+1,29+1

InChI Key

PTQXTEKSNBVPQJ-VEUOAJHMSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)O[13C]2=[13C]([13CH]=[13CH][13CH]=[13C]2C(C)C)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.